molecular formula C18H20F3N3O2S B2571232 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2034573-39-0

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2571232
CAS No.: 2034573-39-0
M. Wt: 399.43
InChI Key: WJGKXGCOESDMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a thiomorpholinoethyl group substituted with a furan-2-yl moiety and a 4-(trifluoromethyl)phenyl aromatic ring. The thiomorpholine ring introduces sulfur-containing heterocyclic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-3-5-14(6-4-13)23-17(25)22-12-15(16-2-1-9-26-16)24-7-10-27-11-8-24/h1-6,9,15H,7-8,10-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGKXGCOESDMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Furan-2-yl Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiomorpholine Introduction: The thiomorpholine moiety is introduced via nucleophilic substitution reactions, often using thiomorpholine and an appropriate leaving group.

    Urea Formation: The final step involves the reaction of the furan-2-yl-thiomorpholine intermediate with 4-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with urea functionalities exhibit significant anticancer properties. The structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation. For instance, related urea derivatives have shown promising results in inhibiting tumor growth across several cancer cell lines:

Cell LineGI50 (µM)
EKVX (Lung Cancer)1.7
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

These findings suggest that the compound could be developed further as a potential anticancer agent, leveraging its ability to induce apoptosis in malignant cells while sparing normal cells .

Antimicrobial Activity

The presence of furan and thiomorpholine rings suggests potential antimicrobial properties. Compounds similar to this one have demonstrated antibacterial and antifungal activities by disrupting cell wall synthesis and function. This aspect is crucial for developing new antimicrobial agents in an era of increasing resistance to existing drugs .

Anti-inflammatory Effects

Urea derivatives, including this compound, have been studied for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines in vitro, indicating their potential use in treating chronic inflammatory conditions . The mechanisms may involve enzyme inhibition and modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various urea derivatives, including this compound. Modifications to the trifluoromethyl group were found to significantly affect biological activity, emphasizing the importance of structural optimization in drug design .

Summary of Key Findings

  • Glycine Transporter Inhibition : Some derivatives have been identified as potent GlyT1 inhibitors, demonstrating efficacy in rodent models for schizophrenia without causing central nervous system side effects .
  • Urease Inhibitors : Related furan chalcone derivatives have been characterized for their urease inhibitory activity, showcasing the versatility of furan-containing compounds in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The furan and thiomorpholine moieties can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound shares a urea core with analogs documented in –6. Key differences lie in substituents, which influence physicochemical properties:

Table 1: Structural and Physicochemical Comparison
Compound Name (Reference) Key Substituents Yield (%) Molecular Weight (ESI-MS) Notable Features
Target Compound - 2-(Furan-2-yl)-2-thiomorpholinoethyl
- 4-(Trifluoromethyl)phenyl
N/A N/A Thiomorpholine enhances solubility; trifluoromethyl boosts lipophilicity.
1f () - Piperazinyl-thiazole
- 4-(Trifluoromethyl)phenyl
70.7 667.9 [M−2HCl+H]+ High molecular weight due to extended piperazine-thiazole chain.
11d () - Hydrazinyl-oxoethylpiperazine
- 4-(Trifluoromethyl)phenyl
85.3 534.1 [M+H]+ Simplified piperazine linker; high yield.
8j () - Chloromethyl-thiazole
- 2-(Trifluoromethyl)phenyl
52.7 412.1 [M+H]+ Lower yield due to chloromethyl group complexity.
M64HCl () - Morpholinoethyl-pyridine
- 5-(Trifluoromethyl)phenyl
N/A N/A Morpholine instead of thiomorpholine; reported as FAK activator.
Compound - Pyrrole-carbonylphenyl
- 4-Methoxyphenyl
72 466.2 [M+H]+ Methoxy group increases polarity; pyrrole introduces π-stacking potential.
  • Thiomorpholine vs. Morpholine/Piperazine : The sulfur atom in thiomorpholine (target compound, M64HCl) may improve solubility compared to oxygen in morpholine () or nitrogen in piperazine (–2) .
  • Aromatic Substituents : The 4-(trifluoromethyl)phenyl group is common in urea derivatives (e.g., 1f, 11d) for its electron-withdrawing effects and metabolic resistance. In contrast, 4-methoxyphenyl () offers electron-donating properties, altering reactivity .

Biological Activity

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(2-(furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea
  • Molecular Formula : C19H20F3N3O2S
  • Molecular Weight : 427.4 g/mol

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups, similar to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(4-(trifluoromethyl)phenyl)urea, exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : A study demonstrated that related compounds showed high effectiveness against Staphylococcus aureus and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .
CompoundMIC (µg/mL) against S. aureusActivity Type
Compound 18Bactericidal
Compound 216Bacteriostatic
1-(2-(Furan-2-yl)-...)TBDTBD

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the furan ring and thiomorpholine moiety may enhance its ability to modulate biological pathways by:

  • Enhancing Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, aiding in cellular penetration.
  • Targeting Enzymatic Pathways : It may inhibit key enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive study evaluated a series of trifluoromethyl-substituted compounds, revealing that those with similar structural motifs to our compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Cell Viability and Toxicity Studies : In vitro assays assessed the cytotoxicity of related compounds on human cell lines, demonstrating that while some derivatives showed low toxicity, others exhibited significant cytotoxic effects at higher concentrations .
  • Anti-inflammatory Potential : The anti-inflammatory activity was evaluated through NF-kB inhibition assays, revealing that certain derivatives could modulate inflammatory responses effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.